molecular formula C18H36O2 B14668587 Hexadecan-2-yl acetate CAS No. 37590-88-8

Hexadecan-2-yl acetate

Cat. No.: B14668587
CAS No.: 37590-88-8
M. Wt: 284.5 g/mol
InChI Key: WOIRJSBJPOCNST-UHFFFAOYSA-N
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Description

Hexadecan-2-yl acetate is an organic compound with the molecular formula C18H36O2. It is an ester formed from hexadecan-2-ol and acetic acid. This compound is known for its pleasant odor and is often used in the fragrance industry. It is also found in various natural sources, including some plants and insects.

Preparation Methods

Synthetic Routes and Reaction Conditions

Hexadecan-2-yl acetate can be synthesized through the esterification of hexadecan-2-ol with acetic acid. The reaction typically involves the use of an acid catalyst, such as sulfuric acid, to facilitate the esterification process. The reaction is carried out under reflux conditions to ensure the complete conversion of the alcohol to the ester.

Industrial Production Methods

In an industrial setting, the production of this compound may involve continuous esterification processes where hexadecan-2-ol and acetic acid are fed into a reactor with a catalyst. The reaction mixture is then distilled to separate the ester from the unreacted starting materials and by-products.

Chemical Reactions Analysis

Types of Reactions

Hexadecan-2-yl acetate can undergo various chemical reactions, including:

    Hydrolysis: In the presence of water and an acid or base catalyst, this compound can be hydrolyzed back to hexadecan-2-ol and acetic acid.

    Reduction: The ester can be reduced to hexadecan-2-ol using reducing agents such as lithium aluminum hydride (LiAlH4).

    Transesterification: this compound can react with another alcohol to form a different ester and hexadecan-2-ol.

Common Reagents and Conditions

    Hydrolysis: Acidic or basic conditions with water.

    Reduction: Lithium aluminum hydride (LiAlH4) in anhydrous ether.

    Transesterification: Another alcohol in the presence of an acid or base catalyst.

Major Products Formed

    Hydrolysis: Hexadecan-2-ol and acetic acid.

    Reduction: Hexadecan-2-ol.

    Transesterification: A different ester and hexadecan-2-ol.

Scientific Research Applications

Hexadecan-2-yl acetate has various applications in scientific research:

    Chemistry: Used as a reagent in organic synthesis and as a standard in analytical chemistry.

    Biology: Studied for its role in the pheromone systems of certain insects.

    Medicine: Investigated for its potential therapeutic properties, including antimicrobial and anti-inflammatory effects.

    Industry: Utilized in the fragrance and flavor industries due to its pleasant odor.

Mechanism of Action

The mechanism of action of hexadecan-2-yl acetate in biological systems often involves its interaction with olfactory receptors, leading to the perception of its odor. In insects, it may act as a pheromone, influencing behavior and communication. The exact molecular targets and pathways can vary depending on the specific biological context.

Comparison with Similar Compounds

Hexadecan-2-yl acetate can be compared with other esters of long-chain alcohols and acetic acid, such as:

    Hexadecyl acetate: Similar in structure but with the ester linkage at the terminal carbon.

    Octadecan-2-yl acetate: Similar but with a longer carbon chain.

    Dodecan-2-yl acetate: Similar but with a shorter carbon chain.

These compounds share similar chemical properties but may differ in their physical properties, such as boiling points and solubility, as well as their biological activities and applications.

Properties

CAS No.

37590-88-8

Molecular Formula

C18H36O2

Molecular Weight

284.5 g/mol

IUPAC Name

hexadecan-2-yl acetate

InChI

InChI=1S/C18H36O2/c1-4-5-6-7-8-9-10-11-12-13-14-15-16-17(2)20-18(3)19/h17H,4-16H2,1-3H3

InChI Key

WOIRJSBJPOCNST-UHFFFAOYSA-N

Canonical SMILES

CCCCCCCCCCCCCCC(C)OC(=O)C

Origin of Product

United States

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